[2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate [2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate
Brand Name: Vulcanchem
CAS No.: 110559-65-4
VCID: VC20818163
InChI: InChI=1S/C11H22O7P2/c1-9(2)5-4-6-11(3)7-10(11)8-17-20(15,16)18-19(12,13)14/h5,10H,4,6-8H2,1-3H3,(H,15,16)(H2,12,13,14)
SMILES: CC(=CCCC1(CC1COP(=O)(O)OP(=O)(O)O)C)C
Molecular Formula: C11H22O7P2
Molecular Weight: 328.24 g/mol

[2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate

CAS No.: 110559-65-4

Cat. No.: VC20818163

Molecular Formula: C11H22O7P2

Molecular Weight: 328.24 g/mol

* For research use only. Not for human or veterinary use.

[2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate - 110559-65-4

Specification

CAS No. 110559-65-4
Molecular Formula C11H22O7P2
Molecular Weight 328.24 g/mol
IUPAC Name [2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate
Standard InChI InChI=1S/C11H22O7P2/c1-9(2)5-4-6-11(3)7-10(11)8-17-20(15,16)18-19(12,13)14/h5,10H,4,6-8H2,1-3H3,(H,15,16)(H2,12,13,14)
Standard InChI Key QEONFRSBRCWSGB-UHFFFAOYSA-N
SMILES CC(=CCCC1(CC1COP(=O)(O)OP(=O)(O)O)C)C
Canonical SMILES CC(=CCCC1(CC1COP(=O)(O)OP(=O)(O)O)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator